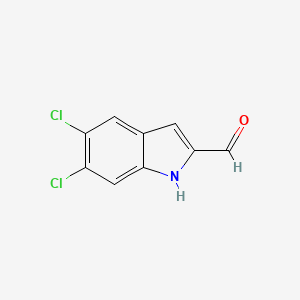

5,6-二氯-1H-吲哚-2-甲醛

描述

"5,6-dichloro-1H-indole-2-carbaldehyde" is a compound that falls within the broader category of indole derivatives, which are of significant interest in the field of organic chemistry due to their complex molecular structure and diverse chemical properties. These compounds serve as pivotal building blocks in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indole derivatives often involves cyclization reactions and functional group interconversions. For instance, reactions of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols have been utilized to afford new heterocyclic compounds, such as triazolo(thiadiazepino)indoles, established by single crystal X-ray diffraction methods (Vikrishchuk et al., 2019). These methodologies highlight the versatility of indole derivatives in synthesizing novel heterocyclic systems.

Molecular Structure Analysis

The molecular structure of indole derivatives, including "5,6-dichloro-1H-indole-2-carbaldehyde," is typically characterized using advanced techniques such as X-ray diffraction. This allows for the detailed understanding of their three-dimensional configurations, which is essential for their application in further chemical reactions and for predicting their physical and chemical properties. For instance, the structure of novel heterocyclic systems derived from indole carbaldehydes has been confirmed through X-ray crystallography, elucidating their promising biological activity potential (Vikrishchuk et al., 2020).

Chemical Reactions and Properties

Indole derivatives participate in a variety of chemical reactions, including nucleophilic substitution reactions, which enable the regioselective functionalization of the indole ring. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to react regioselectively at the 2-position with various nucleophiles, yielding 2,3,6-trisubstituted indole derivatives, applicable for the preparation of novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

Physical Properties Analysis

The physical properties of "5,6-dichloro-1H-indole-2-carbaldehyde" and related compounds, such as solubility, melting point, and crystal structure, are closely tied to their molecular structure. Detailed analysis of these properties is essential for their application in synthesis and material science. For instance, the intermolecular interactions and crystal structure of certain indole derivatives have been analyzed using Hirshfeld surface analysis and thermal tools, providing insights into their stability and reactivity (Barakat et al., 2017).

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity, stability, and functional group compatibility, are pivotal for their use in synthetic chemistry. These properties are often explored through various organic reactions, such as cycloisomerizations, which have been utilized to prepare 1H-indole-2-carbaldehydes and related compounds, showcasing the diverse reactivity of these molecules (Kothandaraman et al., 2011).

科学研究应用

有机化学中的合成中间体5,6-二氯-1H-吲哚-2-甲醛在合成多种有机化合物中起着关键的中间体作用。例如,它已被用于制备具有潜在抗惊厥和抗微生物活性的新型杂环化合物。研究人员已经探索了它在各种合成途径中的反应性,以获得具有增强生物活性的化合物(Gautam, Gupta, & Yogi, 2021)。

结构表征和分析该化合物还在分子结构研究中发挥着重要作用,其衍生物已经利用先进技术如X射线晶体学、NMR和DFT分析进行表征。这些研究深入了解了分子构象、电子性质和分子间相互作用,对于理解该化合物的反应性和在药物设计和材料科学中的潜在应用至关重要(Barakat et al., 2017)。

催化和反应机制研究已经探索了5,6-二氯-1H-吲哚-2-甲醛衍生物在促进化学转化中的催化性质。例如,金催化的环异构化反应已被用于将相关化合物转化为1H-吲哚-2-甲醛,展示了这些化合物在合成有机化学和新型催化过程开发中的实用性(Kothandaraman et al., 2011)。

材料科学和纳米技术在材料科学领域,5,6-二氯-1H-吲哚-2-甲醛衍生物已被研究用于开发新材料的潜在应用。这包括研究它们的热性质、电子光谱和静电势图,为设计具有特定电子和光学性质的材料奠定了基础(Fatima et al., 2022)。

生物活性和药物设计从5,6-二氯-1H-吲哚-2-甲醛衍生的结构基元已被认为在设计具有潜在生物活性的分子中起着作用。对其衍生物的研究显示出抗菌性能,突显了该化合物在新疗法制剂开发中的重要性。分子对接研究进一步探讨了这些衍生物与生物靶标的相互作用,凸显了它们在药物发现中的潜力(Carrasco et al., 2020)。

作用机制

Target of Action

It is known that indole derivatives, which include this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

生化分析

Biochemical Properties

The biochemical properties of 5,6-dichloro-1H-indole-2-carbaldehyde are not fully explored yet. They are important types of molecules and natural products, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Cellular Effects

Indole derivatives have been found to exhibit various biologically vital properties . They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Molecular Mechanism

Indole derivatives are known to interact with multiple receptors, which can lead to various biological effects .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 5,6-dichloro-1H-indole-2-carbaldehyde in laboratory settings. It is known that this compound has a melting point of 205-208°C, suggesting that it is stable at room temperature .

Metabolic Pathways

Indole derivatives are known to be involved in various biological processes .

属性

IUPAC Name |

5,6-dichloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-2-5-1-6(4-13)12-9(5)3-8(7)11/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJWIYNNJOIYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1Cl)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2489706.png)

![7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2489709.png)

![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2489714.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)

![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)